molecular formula C11H16OS B8001653 3-n-Pentoxythiophenol

3-n-Pentoxythiophenol

Cat. No.: B8001653
M. Wt: 196.31 g/mol
InChI Key: MSBWHAYRQAXZDJ-UHFFFAOYSA-N
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Description

3-n-Pentoxythiophenol (CAS: 515828-87-2) is a sulfur-containing aromatic compound characterized by a thiophenol backbone substituted with a pentoxy (-O-C₅H₁₁) group at the 3-position. Thiophenol derivatives are valued in organic synthesis for their nucleophilic thiol (-SH) group, which participates in coupling reactions, polymer synthesis, and functionalization of nanomaterials. The pentoxy substituent in 3-n-Pentoxythiophenol likely influences its solubility, reactivity, and electronic properties compared to simpler thiophenol analogs.

Properties

IUPAC Name

3-pentoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-4-8-12-10-6-5-7-11(13)9-10/h5-7,9,13H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBWHAYRQAXZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Pentoxythiophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromothiophenol with pentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 3-n-Pentoxythiophenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-n-Pentoxythiophenol can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of 3-n-Pentoxythiophenol can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the thiophene ring is substituted by various electrophiles. For example, nitration can be achieved using nitric acid in the presence of sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Nitrothiophenols, halothiophenols.

Scientific Research Applications

Chemistry: 3-n-Pentoxythiophenol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, thiophenol derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the thiol group is crucial for binding to active sites of enzymes.

Medicine: Thiophenol compounds, including 3-n-Pentoxythiophenol, are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, 3-n-Pentoxythiophenol is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3-n-Pentoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt essential biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-n-Pentoxythiophenol, focusing on substituent effects and applications:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
3-n-Pentoxythiophenol 3-O-C₅H₁₁, -SH Not available Discontinued; potential use in niche organic synthesis
2,3,4,5,6-Pentafluorothiophenol 2,3,4,5,6-F, -SH 200.13 g/mol High electronegativity; used in materials science and as a ligand in catalysis
3-Chloro-N-phenyl-phthalimide 3-Cl, phthalimide core Not available Monomer for polyimide synthesis; requires high purity for polymerization
3-Phenylthiophene 3-C₆H₅, thiophene core 160.24 g/mol Conjugated system; used in organic electronics and conductive polymers
p-Ethylphenol 4-C₂H₅, -OH 136.19 g/mol Antimicrobial agent; precursor in resin synthesis

Biological Activity

3-n-Pentoxythiophenol is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Thiophene compounds are known for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of 3-n-Pentoxythiophenol, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

3-n-Pentoxythiophenol is characterized by a thiophene ring substituted with a pentoxy group and a hydroxyl group. The chemical structure can be represented as follows:

C9H12O2S\text{C}_9\text{H}_{12}\text{O}_2\text{S}

This structure contributes to its reactivity and interaction with biological systems.

Anti-Inflammatory Activity

Thiophene derivatives, including 3-n-Pentoxythiophenol, have shown significant anti-inflammatory properties. Research indicates that thiophene compounds can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For example, a related study reported that certain thiophene derivatives exhibited IC50 values of 6.0 µM and 6.6 µM against LOX enzymes, demonstrating potent anti-inflammatory effects attributed to specific functional groups in their structure .

Table 1: Inhibitory Activity of Thiophene Derivatives on COX and LOX Enzymes

CompoundTarget EnzymeIC50 (µM)
Compound ACOX-129.2
Compound BLOX6.0
Compound CLOX6.6

Anticancer Activity

In addition to anti-inflammatory effects, thiophene derivatives have been evaluated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a derivative similar to 3-n-Pentoxythiophenol demonstrated significant antiproliferative activity against HeLa and HT-29 cancer cells, with IC50 values as low as 0.23 µM . The mechanism of action often involves the activation of apoptotic pathways, including the upregulation of cleaved poly(ADP-ribose) polymerase (PARP) and caspase-3 proteins.

Table 2: Antiproliferative Effects of Thiophene Derivatives

CompoundCell LineIC50 (µM)
3-n-PentoxythiophenolHeLa0.23
3-n-PentoxythiophenolHT-290.06

The biological activity of 3-n-Pentoxythiophenol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
  • Gene Expression Modulation : It may also modulate the expression of genes associated with inflammation and cancer progression, such as TNF-α and IL-6.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes cell death in cancer cells while sparing normal cells.

Case Studies

Recent studies have highlighted the therapeutic potential of thiophene derivatives in clinical settings:

  • Study on Inflammation : A study involving LPS-induced inflammation in THP-1 monocytes demonstrated that a thiophene derivative significantly reduced the expression of inflammatory cytokines like TNF-α and IL-8 at concentrations as low as 10 µM .
  • Cancer Treatment : In vitro assays showed that treatment with thiophene derivatives led to a significant increase in apoptosis markers in metastatic colon cancer cells without affecting non-cancerous cells .

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